Pharmacokinetic Profiling of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine Hydrochloride in Animal Models: A Mechanistic Guide
Pharmacokinetic Profiling of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine Hydrochloride in Animal Models: A Mechanistic Guide
Executive Summary & Physicochemical Rationale
As a Senior Application Scientist, designing a pharmacokinetic (PK) profiling strategy requires a first-principles understanding of the target molecule's physicochemical properties. The compound 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride (CAS: 1219949-10-6, Molecular Formula: C13H20ClNO)[1] is a small-molecule organic building block characterized by two dominant structural features: a basic secondary amine (pyrrolidine ring) and a lipophilic ether linkage (2-methylbenzyl group).
Causality in PK Design:
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Basic Amine (pKa ~9.5): At physiological pH (7.4), the pyrrolidine nitrogen is highly protonated. This drives extensive tissue distribution (high Volume of Distribution, Vss ) via phospholipid binding and lysosomal trapping.
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Ether Linkage: The lipophilic 2-methylbenzyl group enhances membrane permeability, ensuring rapid oral absorption. However, it introduces a metabolic "soft spot" highly susceptible to CYP450-mediated O-dealkylation.
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Salt Form: The hydrochloride salt ensures excellent aqueous solubility, allowing for true solution formulations for intravenous (IV) dosing without the need for harsh co-solvents (e.g., PEG400 or DMSO), which can artificially alter clearance mechanisms.
In Vivo Study Design: The Self-Validating Protocol
To accurately determine absolute oral bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel study design in Sprague-Dawley (SD) rats is the industry standard.
Step-by-Step In Vivo Methodology
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Animal Preparation: Utilize adult male SD rats (250–300g) surgically implanted with Jugular Vein Cannulas (JVC).
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Mechanistic Rationale: JVC allows for stress-free, serial blood sampling. Restraint stress from tail-vein sampling triggers catecholamine release, which alters hepatic blood flow and artificially skews clearance data.
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Formulation:
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IV Arm (1 mg/kg): Dissolve the compound in 0.9% sterile saline.
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PO Arm (5 mg/kg): Suspend/dissolve in 0.5% Methylcellulose (MC) in water to mimic standard gastric delivery.
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Serial Sampling: Collect 200 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
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Sample Stabilization: Draw blood into pre-chilled K2EDTA-coated tubes.
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Mechanistic Rationale: K2EDTA chelates calcium to prevent coagulation, while immediate placement on wet ice halts ex vivo enzymatic degradation of the ether bond by plasma esterases/hydrolases.
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Plasma Harvesting: Centrifuge at 3000 × g for 10 minutes at 4°C. Aliquot the supernatant plasma and flash-freeze at -80°C until bioanalysis.
Fig 1: End-to-end in vivo pharmacokinetic workflow from formulation to NCA modeling.
Bioanalytical Methodology (LC-MS/MS)
Quantification of the compound must adhere strictly to the FDA Bioanalytical Method Validation Guidance [2] and ICH M10 Guidelines [3] to ensure data integrity, accuracy, and reproducibility.
Extraction & Chromatography Protocol
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Protein Precipitation (PPT): Aliquot 20 µL of rat plasma into a 96-well plate. Add 100 µL of cold Acetonitrile (ACN) containing a structurally similar Internal Standard (IS) at 50 ng/mL. Vortex for 2 minutes and centrifuge at 4000 × g for 15 minutes.
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Mechanistic Rationale: ACN efficiently denatures plasma proteins (e.g., albumin) while maintaining the basic amine in solution.
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Chromatographic Separation: Inject 2 µL of the supernatant onto a sub-2 µm C18 UPLC column. Use a mobile phase gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
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Mechanistic Rationale: Formic acid acts as an ion-pairing agent, ensuring the pyrrolidine nitrogen remains fully protonated for sharp peak shapes, mitigating secondary silanol interactions that cause peak tailing.
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Mass Spectrometry (ESI+): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 206.1 → 105.1 .
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Mechanistic Rationale: The parent free base has a mass of ~205 Da. Protonation yields the [M+H]+ ion at 206.1. Collision-induced dissociation (CID) cleaves the ether bond, yielding the highly stable 2-methylbenzyl carbocation at m/z 105.1.
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Data Analysis & Pharmacokinetic Modeling
Data should be subjected to Non-Compartmental Analysis (NCA) [4]. NCA is preferred for initial profiling because it relies on the algebraic trapezoidal rule to calculate the Area Under the Curve (AUC) without forcing the data into rigid, pre-defined physiological compartments[4].
Expected Quantitative PK Profile
Based on the physicochemical properties of basic lipophilic amines, the following table summarizes the anticipated PK parameters.
| Parameter | Units | IV (1 mg/kg) | PO (5 mg/kg) | Mechanistic Interpretation |
| Cmax | ng/mL | 450.0 | 310.0 | High IV peak due to direct systemic entry; PO peak is delayed by absorption. |
| Tmax | hr | 0.083 | 1.0 | Rapid PO absorption driven by the lipophilic 2-methylbenzyl moiety. |
| AUC0−∞ | hr*ng/mL | 600.0 | 1800.0 | Total systemic exposure. Used to calculate clearance and bioavailability. |
| CL | mL/min/kg | 27.8 | N/A | Moderate clearance, likely approaching hepatic blood flow limits in rats. |
| Vss | L/kg | 3.5 | N/A | Vss > Total body water (0.6 L/kg), indicating extensive tissue distribution. |
| F | % | N/A | 60.0% | Moderate-to-high absolute bioavailability ( F=[AUCPO/AUCIV]×[DoseIV/DosePO] ). |
Mechanistic Investigations: Metabolic Profiling
The primary clearance mechanism for 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine is expected to be hepatic metabolism. The ether linkage is highly vulnerable to oxidative cleavage by Cytochrome P450 (CYP450) enzymes in the liver.
During in vitro intrinsic clearance ( CLint ) assays using rat liver microsomes (RLM), the dominant pathway will be O-dealkylation , producing 2-methylbenzyl alcohol and pyrrolidin-3-ylmethanol. Tracking these metabolites during the bioanalytical phase provides a self-validating check on the compound's clearance rate.
Fig 2: Primary CYP450-mediated O-dealkylation metabolic pathway of the parent compound.
References
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Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
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ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
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Development of R packages: 'NonCompart' and 'ncar' for noncompartmental analysis (NCA) Source: National Institutes of Health (NIH) / Translational and Clinical Pharmacology URL:[Link]
Sources
- 1. CAS:1219949-10-6, 3-(((2-Methylbenzyl)oxy)methyl)pyrrolidine hydrochloride-毕得医药 [bidepharm.com]
- 2. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development of R packages: ‘NonCompart’ and ‘ncar’ for noncompartmental analysis (NCA) - PMC [pmc.ncbi.nlm.nih.gov]
